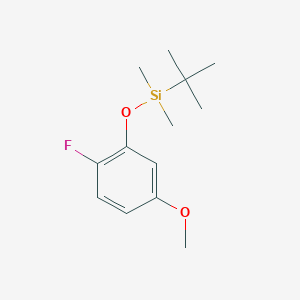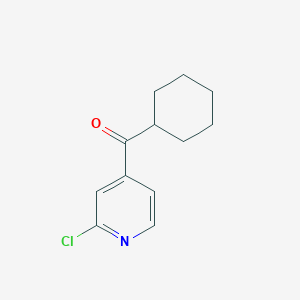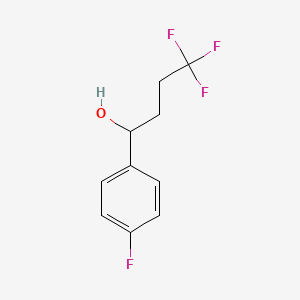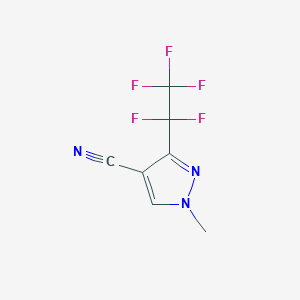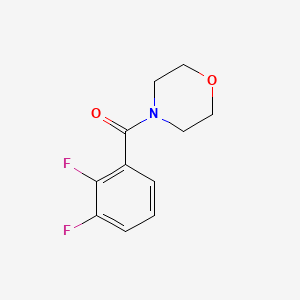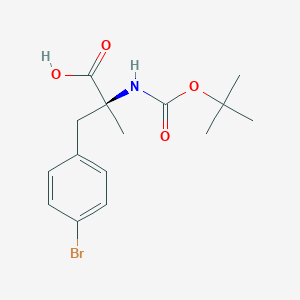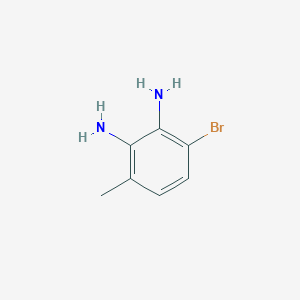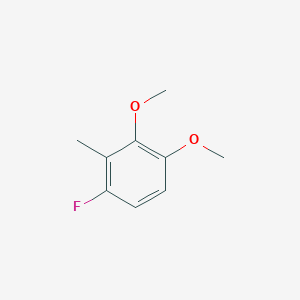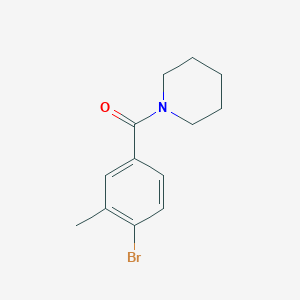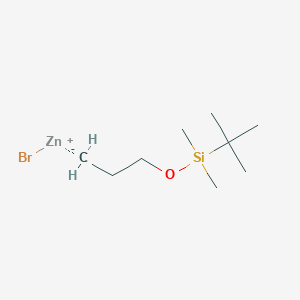
3-(tert-Butyldimethylsiloxy)propylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyldimethylsiloxy)propylzinc bromide is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsiloxy)propylzinc bromide typically involves the reaction of 3-(tert-Butyldimethylsiloxy)propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product.
化学反应分析
Types of Reactions
3-(tert-Butyldimethylsiloxy)propylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the organozinc moiety to other metals such as palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds under mild conditions.
Transmetalation: Often requires catalysts such as palladium or nickel complexes and is conducted under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
3-(tert-Butyldimethylsiloxy)propylzinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds, crucial for constructing complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a precursor in the development of catalytic systems for various chemical transformations.
作用机制
The mechanism of action of 3-(tert-Butyldimethylsiloxy)propylzinc bromide involves the transfer of the organozinc moiety to an electrophile, forming a new carbon-carbon bond. This process is facilitated by the presence of a suitable catalyst or under specific reaction conditions. The molecular targets and pathways involved depend on the nature of the electrophile and the reaction conditions.
相似化合物的比较
Similar Compounds
3-(tert-Butyldimethylsiloxy)propylmagnesium bromide: Another organometallic compound used in similar types of reactions but with different reactivity and selectivity.
3-(tert-Butyldimethylsiloxy)propyl lithium: Known for its high reactivity, often used in more demanding synthetic applications.
Uniqueness
3-(tert-Butyldimethylsiloxy)propylzinc bromide is unique due to its balanced reactivity and stability, making it suitable for a wide range of synthetic applications. Its ability to undergo transmetalation reactions also sets it apart from other organometallic reagents, providing versatility in cross-coupling reactions.
属性
IUPAC Name |
bromozinc(1+);tert-butyl-dimethyl-propoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OSi.BrH.Zn/c1-7-8-10-11(5,6)9(2,3)4;;/h1,7-8H2,2-6H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRRJHFFORSGD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrOSiZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
